5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the phenoxymethyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Benzimidazole Derivatives: Known for their anticancer and antimicrobial activities.
Thiadiazole Derivatives: Studied for their diverse biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-13-17(18(24-27-13)14-8-4-2-5-9-14)19(25)21-20-23-22-16(28-20)12-26-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,23,25) |
InChI Key |
STCGJQJQYQPSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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